Piperazine, 1-(4-((7-bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-((7-bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-4-phenyl- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperazine ring and the quinazolinone moiety in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(4-((7-bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-4-phenyl- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Bromination: Introduction of the bromine atom at the 7th position of the quinazolinone ring using brominating agents like N-bromosuccinimide (NBS).
Coupling with Piperazine: The brominated quinazolinone is then coupled with piperazine under suitable conditions, often using a base like triethylamine.
Benzoylation: The final step involves the benzoylation of the piperazine derivative using benzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions could target the quinazolinone moiety or the bromine atom.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and the piperazine ring may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-2-phenylquinazoline.
Piperazine Derivatives: Compounds like 1-benzoyl-4-phenylpiperazine.
Uniqueness
The uniqueness of piperazine, 1-(4-((7-bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-4-phenyl- lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
131604-17-6 |
---|---|
Molecular Formula |
C31H26BrN5O2 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
7-bromo-2-phenyl-3-[4-(4-phenylpiperazine-1-carbonyl)anilino]quinazolin-4-one |
InChI |
InChI=1S/C31H26BrN5O2/c32-24-13-16-27-28(21-24)33-29(22-7-3-1-4-8-22)37(31(27)39)34-25-14-11-23(12-15-25)30(38)36-19-17-35(18-20-36)26-9-5-2-6-10-26/h1-16,21,34H,17-20H2 |
InChI Key |
HECBHQNVBBNFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NN4C(=NC5=C(C4=O)C=CC(=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.